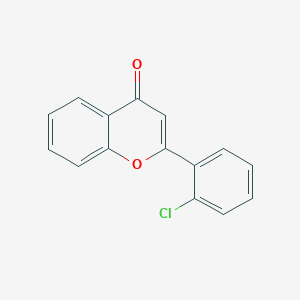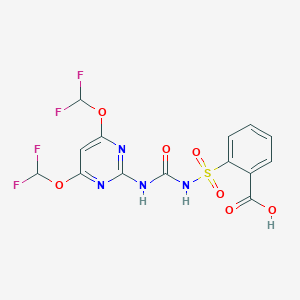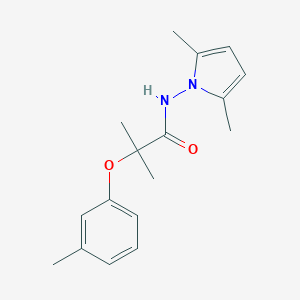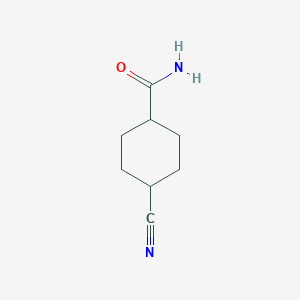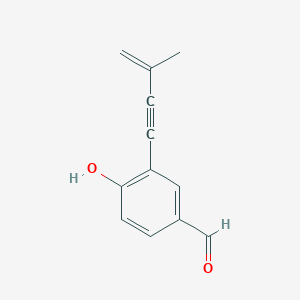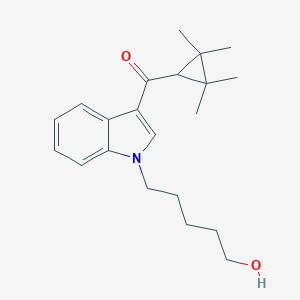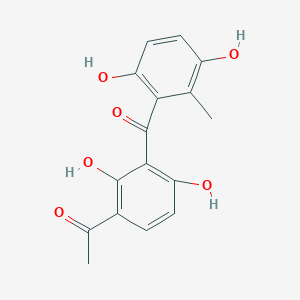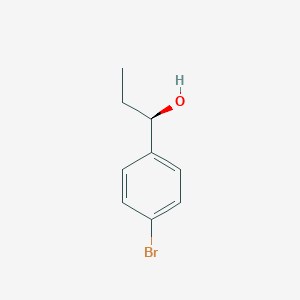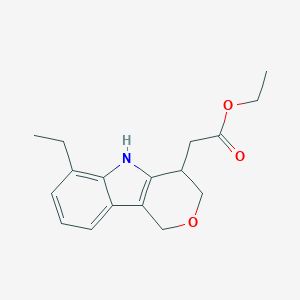
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid, commonly known as DETA-NO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-NO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner.
Mechanism Of Action
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which acts as a signaling molecule in the body. 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is involved in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid slowly, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects.
Biochemical And Physiological Effects
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages And Limitations For Lab Experiments
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has several advantages for lab experiments. It can be easily synthesized and is stable under normal laboratory conditions. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid also releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for precise dosing. However, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has some limitations for lab experiments. It is sensitive to light and air, which can affect its stability. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can interact with other chemicals in the lab, which can affect its activity.
Future Directions
There are several future directions for DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid research. One area of interest is the development of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid-based therapies for cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in cancer therapy. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anti-cancer agent. Additionally, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can be used as a tool to study the physiological effects of 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in the body. Further research is needed to fully understand the mechanism of action of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid and its potential therapeutic applications.
Conclusion:
In conclusion, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is a nitric oxide donor that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in treating cardiovascular diseases. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects. Further research is needed to fully understand the potential of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid as a therapeutic agent.
Synthesis Methods
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is synthesized by reacting 4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-carboxylic acid with nitric oxide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The reaction yields DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in high purity and yield.
Scientific Research Applications
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
properties
CAS RN |
122761-89-1 |
|---|---|
Product Name |
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid |
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 2-(6-ethyl-1,3,4,5-tetrahydropyrano[4,3-b]indol-4-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-13-14-10-20-9-12(8-15(19)21-4-2)17(14)18-16(11)13/h5-7,12,18H,3-4,8-10H2,1-2H3 |
InChI Key |
BXQOGOIRHCLAAK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
synonyms |
4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid ETIAA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



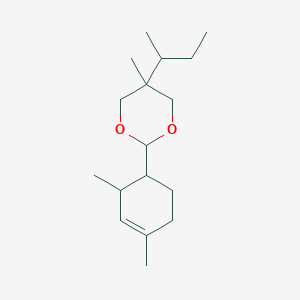
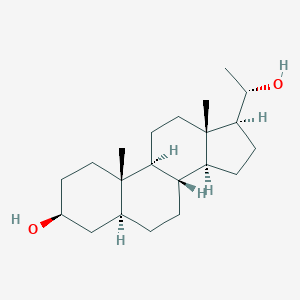
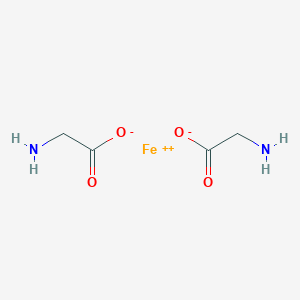

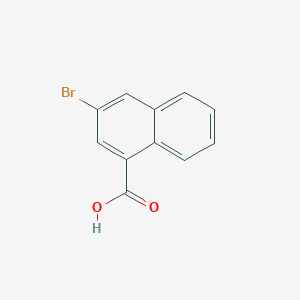
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
